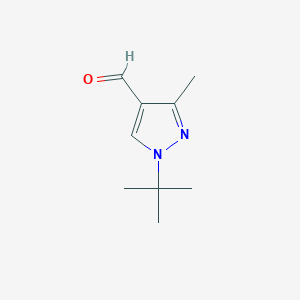
Pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)- is a derivative of pyrimidine, an aromatic heterocyclic organic compound. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves multi-step processes. One common method includes the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis to yield various pyrimidine analogs . Another approach involves the use of commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material, which undergoes sequential substitution under Suzuki conditions with phenylboronic acid in the presence of triphenylphosphine and palladium acetate .
Industrial Production Methods
Industrial production of pyrimidine derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of 4,6-dichloro-2-(1-naphthalenyl)-pyrimidine are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the pyrimidine ring, potentially altering its reactivity and biological activity.
Common Reagents and Conditions
Substitution Reactions: Reagents such as phenylboronic acid, triphenylphosphine, and palladium acetate are commonly used in Suzuki coupling reactions.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed, depending on the desired modification of the pyrimidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of pyrimidine derivatives with different functional groups at positions 4 and 6.
Aplicaciones Científicas De Investigación
Pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins involved in inflammatory processes, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to reduced inflammation and other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2-methylthiopyrimidine: Used as a starting material for the synthesis of various pyrimidine derivatives.
4,6-Dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine: Exhibits potent anti-inflammatory effects by suppressing nitric oxide generation.
Uniqueness
Pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)- is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives
Propiedades
IUPAC Name |
4,6-dichloro-2-naphthalen-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-12-8-13(16)18-14(17-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXBZRNIVWPVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603227 |
Source


|
| Record name | 4,6-Dichloro-2-(naphthalen-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89517-04-4 |
Source


|
| Record name | 4,6-Dichloro-2-(naphthalen-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Boronic acid, B-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860393.png)





amine](/img/structure/B7860438.png)

